Trimethylsilyl 2,3,4,5-tetrafluorobenzoate
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Overview
Description
Trimethylsilyl 2,3,4,5-tetrafluorobenzoate is a chemical compound with the molecular formula C10H10F4O2Si and a molecular weight of 266.26 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by fluorine atoms and the carboxyl group is esterified with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 2,3,4,5-tetrafluorobenzoate can be synthesized through the esterification of 2,3,4,5-tetrafluorobenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2,3,4,5-tetrafluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2,3,4,5-tetrafluorobenzoic acid and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Scientific Research Applications
Trimethylsilyl 2,3,4,5-tetrafluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism by which Trimethylsilyl 2,3,4,5-tetrafluorobenzoate exerts its effects is primarily through its ability to undergo substitution and hydrolysis reactions . These reactions allow it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the context of its use, such as in biological or industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorobenzoic Acid: The parent acid from which Trimethylsilyl 2,3,4,5-tetrafluorobenzoate is derived.
2,3,5,6-Tetrafluorobenzoate: Another fluorinated benzoate with similar properties but different fluorine substitution patterns.
Pentafluorobenzoate: A fully fluorinated benzoate with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl group and the tetrafluorinated benzene ring . This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C10H10F4O2Si |
---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
trimethylsilyl 2,3,4,5-tetrafluorobenzoate |
InChI |
InChI=1S/C10H10F4O2Si/c1-17(2,3)16-10(15)5-4-6(11)8(13)9(14)7(5)12/h4H,1-3H3 |
InChI Key |
QXPCNKFJQBTJDF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=CC(=C(C(=C1F)F)F)F |
Origin of Product |
United States |
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